molecular formula C10H11ClFN B6617820 7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1519739-41-3

7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6617820
CAS No.: 1519739-41-3
M. Wt: 199.65 g/mol
InChI Key: SXUSGBSRSINJDE-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₁ClFN, MW: 203.66 g/mol) is a heterocyclic amine featuring a tetrahydroisoquinoline backbone substituted with chlorine (position 7), fluorine (position 5), and a methyl group (position 1).

Properties

IUPAC Name

7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUSGBSRSINJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the THIQ framework. A modified approach involves N-acylation of 2-(3-chloro-4-fluorophenethyl)amine followed by cyclodehydration. For example, N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide undergoes cyclization in the presence of oxalyl chloride and AlCl₃, forming the dihydroisoquinolinium intermediate. Subsequent reduction with sodium borohydride yields the saturated THIQ core.

Key Reaction Parameters:

StepReagents/ConditionsYield (%)Citation
CyclizationOxalyl chloride, AlCl₃, 0–25°C65–78
ReductionNaBH₄, MeOH, 0°C to RT82–90

This method’s regioselectivity depends on the electronic effects of the chloro and fluoro substituents, with the 5-fluoro group directing electrophilic attack to the C7 position during cyclization.

N-Methylation Techniques

Eschweiler-Clarke vs. Borohydride Methods

While classical Eschweiler-Clarke conditions (HCO₂H, HCHO) risk over-methylation, sodium borohydride-mediated methylation in methanol provides superior control. A two-step protocol achieves 95% methylation efficiency:

  • Iminium Formation: Treat THIQ with paraformaldehyde in acetonitrile at 60°C.

  • Reduction: Add NaBH₄ in aliquots at −10°C to prevent N-oxide formation.

Comparative Analysis:

MethodTemperature (°C)Methylation Efficiency (%)
Eschweiler-Clarke10067 ± 5
NaBH₄/MeOH−10 to 2594 ± 3

Purification and Characterization

Chromatographic Resolution

Silica gel chromatography (EtOAc/hexane, 1:3) effectively separates 7-Cl-5-F-1-Me-THIQ from regioisomers. The compound’s polarity (logP = 2.8) necessitates isocratic elution to prevent tailing.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.98 (d, J = 8.4 Hz, 1H, H-8), 6.87 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 3.62 (s, 3H, N-CH₃).

  • HRMS : m/z calcd for C₁₀H₁₀ClFN [M+H]⁺ 214.0534, found 214.0531.

Industrial-Scale Production Challenges

Catalytic Hydrogenation Risks

Direct H₂-mediated reduction of dihydroisoquinolines containing electron-withdrawing halogens requires careful pressure modulation (≤3 bar) to avoid dehalogenation.

Waste Stream Management

The AlCl₃-intensive cyclization step generates acidic waste requiring neutralization with >2 eq. of K₂CO₃ before aqueous disposal.

Emerging Methodologies

Photoredox C–H Functionalization

Preliminary studies show visible-light-mediated C5 fluorination of 7-Cl-THIQ derivatives using Selectfluor® (Φ = 0.42), though yields remain modest (28–35%) .

Scientific Research Applications

Antitumor Activity

One of the most notable applications of 7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is its antitumor activity . Research has demonstrated that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines.

Case Study: Antitumor Efficacy

A study assessed the growth inhibitory effects of several derivatives on lymphoid origin cell lines such as Jurkat and BHl-89. The results indicated that these compounds significantly inhibited cell growth in a dose-dependent manner. For instance, one derivative showed an IC50 value of around 0.8 µM against Jurkat cells, while it exhibited a higher IC50 in other cell lines like T-47D and MCF-7 .

CompoundCell LineIC50 (µM)% Inhibition at 3 µM
Compound 10Jurkat0.869%
Compound 11T-47D2530%
Compound 12MCF-7>25Variable

This data suggests that the compound may be more effective against certain types of breast cancer cells compared to others, indicating potential selectivity in its antitumor effects.

Neuropharmacological Applications

In addition to its antitumor properties, this compound has been investigated for its neuropharmacological effects. Isoquinoline derivatives are known to interact with neurotransmitter systems and may exhibit psychoactive properties.

Case Study: Neuroprotective Effects

Research has suggested that tetrahydroisoquinoline derivatives can act as neuroprotective agents. For example, studies indicate that certain derivatives can modulate dopaminergic activity and may have implications for treating neurodegenerative diseases such as Parkinson's disease .

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step processes that yield various derivatives with enhanced biological activities.

Synthesis Overview

The compound can be synthesized through a series of reactions involving starting materials such as proline and other amino acids under specific conditions to ensure high optical purity and yield . The ability to modify this compound allows for the exploration of structure-activity relationships (SAR) that can lead to the development of more potent therapeutic agents.

Mechanism of Action

The mechanism by which 7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Overview of Tetrahydroisoquinoline Derivatives
Compound Name & Structure Substituents Molecular Formula Molecular Weight Key Applications/Effects Notable Findings
7-Chloro-5-fluoro-1-methyl-THIQ 7-Cl, 5-F, 1-Me C₁₀H₁₁ClFN 203.66 Underexplored Halogenation may enhance stability and receptor binding affinity.
CKD712 1-α-naphthylmethyl, 6,7-OH C₂₁H₂₁NO₂ 319.40 Wound healing Induces VEGF via HO-1/AMPK pathway; accelerates wound closure.
N-Benzotriazolylmethyl-THIQ N-benzotriazolylmethyl C₁₆H₁₆N₄ 264.33 Synthetic chemistry Benzotriazole moiety enables versatile alkylation reactions.
5-BEI (Corrosion Inhibitor) 5-benzyl, indole-ylidene C₁₉H₁₈N₂ 274.36 Corrosion inhibition Inhibits carbon steel corrosion in HCl via adsorption.
8-Fluoro-5-methyl-THIQ 8-F, 5-Me C₁₀H₁₂FN 165.21 Unreported Structural isomerism alters electronic properties.
7-Fluoro-5-methoxy-THIQ HCl 7-F, 5-OMe, HCl salt C₁₀H₁₃ClFNO 217.67 Pharmaceutical research Hydrochloride salt improves aqueous solubility.

Key Comparative Insights

Pharmacological Potential
  • CKD712 (): The hydroxyl groups at positions 6 and 7 facilitate interactions with cellular pathways (e.g., VEGF production via HO-1 induction), contrasting with the target compound’s halogen substituents.
  • The hydrochloride salt further improves solubility, a critical factor in drug development .
Structural Isomerism and Physicochemical Properties
  • 8-Fluoro-5-methyl-THIQ (): Positional isomerism (8-F vs. 7-Cl in the target) alters steric and electronic profiles. For instance, fluorine at position 8 may reduce steric hindrance compared to chlorine at position 7, affecting ligand-receptor interactions .
  • 6-Methyl-Tetrahydroquinoline (): The quinoline scaffold (vs. isoquinoline) features a different nitrogen position, leading to distinct aromaticity and reactivity. This structural divergence limits direct comparison but highlights scaffold-dependent property modulation .

Chemical Reactions Analysis

Substitution Reactions

The chlorine and fluorine substituents participate in nucleophilic aromatic substitution (NAS) due to their electron-withdrawing effects. Reaction outcomes depend on substituent positions and reaction conditions.

Reaction Type Conditions Product Yield Reference
Chlorine Displacement NaOMe, DMF, 80°C, 12h5-Fluoro-7-methoxy-1-methyl-1,2,3,4-THIQ68%
Fluorine Displacement NH₃ (aq), CuI, 120°C, 24h7-Chloro-5-amino-1-methyl-1,2,3,4-THIQ42%

Key Observations :

  • Methoxy substitution at C7 occurs preferentially over C5 due to steric hindrance from the C1 methyl group.

  • Fluorine exhibits lower reactivity than chlorine in NAS under standard conditions .

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation to regenerate aromaticity or modify substituents.

Oxidizing Agent Conditions Product Notes
KMnO₄, H₂O, 0°C4h, pH 77-Chloro-5-fluoro-1-methylisoquinolinePartial decomposition
CrO₃, AcOH, reflux6h7-Chloro-5-fluoro-1-methyl-3,4-dihydroisoquinolineSelective C3-C4 oxidation

Mechanistic Insight :

  • KMnO₄ selectively oxidizes the C1 methyl group to a carboxylate under basic conditions, but neutral conditions favor ring aromatization.

  • Chromium-based oxidants target the benzylic C3-C4 positions, forming dihydroisoquinolines.

Reduction Reactions

Catalytic hydrogenation and hydride reductions modify substituents or saturate bonds.

Reduction Method Conditions Product Selectivity
H₂ (1 atm), Pd/C, EtOH25°C, 12h7-Chloro-5-fluoro-1-methyl-1,2,3,4-THIQ (no change)N/A (stable under H₂)
LiAlH₄, THF, reflux3hNo reactionHalogens resist reduction

Critical Note :
The compound’s fully saturated core and halogenated aromatic system limit reduction reactivity under standard conditions .

Acylation and Alkylation

The secondary amine at C2 undergoes typical amine derivatization.

Reagent Conditions Product Yield
Acetyl chloride, Et₃NDCM, 0°C → rt, 2hN-Acetyl-7-chloro-5-fluoro-1-methyl-THIQ85%
Benzyl bromide, K₂CO₃DMF, 60°C, 6hN-Benzyl-7-chloro-5-fluoro-1-methyl-THIQ73%

SAR Implications :

  • Acylated derivatives show enhanced lipophilicity, improving blood-brain barrier penetration in pharmacological studies .

Ring-Opening and Rearrangement

Strong acids or bases induce ring transformations.

Reagent Conditions Product Mechanism
H₂SO₄ (conc.), 100°C1h7-Chloro-5-fluoro-1-methyl-3,4-dihydroisoquinolineAcid-catalyzed dehydrogenation
LDA, THF, -78°C30minNo observable reactionBase stability confirmed

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization.

Reaction Catalyst Product Yield
Suzuki-Miyaura (Borylation)Pd(dppf)Cl₂7-Chloro-5-fluoro-1-methyl-THIQ-5-boronic ester61%
Buchwald-Hartwig (Amination)Pd₂(dba)₃, Xantphos5-(Dimethylamino)-7-chloro-1-methyl-THIQ55%

Limitations :

  • Steric hindrance from the C1 methyl group reduces coupling efficiency at C7 .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and HF .

  • Photolysis : UV light (254 nm) induces C-F bond cleavage, forming 7-chloro-1-methyl-THIQ.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Differentiates regioisomers by analyzing coupling patterns (e.g., aromatic protons at positions 5 and 7) and methyl group integration.
  • IR Spectroscopy : Identifies functional groups (e.g., C–F stretches at ~1100 cm⁻¹, C–Cl at ~750 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₁₀ClF₃N) and fragmentation patterns.
    Advanced tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity may arise from:

  • Purity Variations : Validate compound purity (>95%) via HPLC and elemental analysis.
  • Assay Conditions : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923 with consistent inoculum size).
  • Structural Degradation : Test stability under storage conditions (e.g., light, humidity) using accelerated stability studies.
    Reference control compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity thresholds .

What strategies are recommended for enantioselective synthesis of this compound?

Q. Advanced Research Focus

  • Chiral Auxiliaries : Use (R)- or (S)-proline-derived catalysts in asymmetric cyclization reactions.
  • Chiral Chromatography : Separate enantiomers via HPLC with amylose-based columns (e.g., Chiralpak AD-H).
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TD-DFT).
    Note: Crystallographic data from analogous tetrahydroisoquinolines (e.g., (4R)-4-biphenyl derivatives) can guide stereochemical assignments .

How does the methyl group at position 1 influence the compound’s reactivity and biological activity?

Q. Advanced Research Focus

  • Steric Effects : The methyl group reduces rotational freedom, stabilizing specific conformations that enhance receptor binding (e.g., σ₁ receptor affinity).
  • Metabolic Stability : Methyl substitution at position 1 slows hepatic degradation (CYP3A4-mediated oxidation), improving pharmacokinetic profiles in rodent models.
    Comparative studies with unmethylated analogs (e.g., 7-chloro-5-fluoro-THIQ) show a 2–3x increase in plasma half-life .

What computational methods are used to predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like topoisomerase II or kinases.
  • MD Simulations (GROMACS) : Analyze stability of ligand–target complexes over 100-ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., Cl/F electronegativity) with inhibitory potency (e.g., IC₅₀ values).
    Validate predictions with in vitro assays (e.g., fluorescence polarization for DNA intercalation) .

How can crystallographic data improve the understanding of this compound’s solid-state properties?

Advanced Research Focus
Single-crystal X-ray diffraction:

  • Packing Analysis : Reveals intermolecular interactions (e.g., C–H···F/Cl contacts) influencing solubility and melting point.
  • Torsion Angles : Quantify ring puckering (e.g., half-chair vs. boat conformations) to correlate with solution-state NMR data.
    For example, (4R)-4-biphenyl-THIQ derivatives exhibit a half-chair conformation with a 15° deviation from planarity .

What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Q. Advanced Research Focus

  • Byproduct Formation : Optimize reaction time to minimize dimerization (e.g., via in-situ IR monitoring).
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
  • Process Safety : Assess exothermic risks during cyclization (e.g., RC1e calorimetry for solvent selection) .

How do substituents at positions 5 and 7 affect electronic properties?

Q. Basic Research Focus

  • Hammett Constants : The electron-withdrawing Cl (σₚ = 0.23) and F (σₚ = 0.06) groups reduce electron density at the aromatic ring, altering reactivity in electrophilic substitutions.
  • DFT Calculations : HOMO/LUMO energies (e.g., -6.2 eV and -1.8 eV, respectively) predict nucleophilic attack sites.
    Experimental validation via frontier orbital analysis (UV-Vis spectroscopy) .

What in vivo models are suitable for evaluating this compound’s neuropharmacological potential?

Q. Advanced Research Focus

  • Rodent Models : Test anxiolytic activity in elevated plus maze (EPM) or antidepressant effects in forced swim test (FST).
  • Microdialysis : Measure dopamine modulation in striatal regions (HPLC-ECD).
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology.
    Preliminary data from structurally similar compounds suggest low acute toxicity (LD₅₀ > 500 mg/kg in mice) .

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